Gold;yttrium

Catalysis Nanocluster stability Computational chemistry

Au5Y (Gold-yttrium 5:1) is a highly differentiated bimetallic intermetallic that offers measurable performance advantages over pure Au or alternative Au-RE alloys. Its yttrium doping creates electron-deficient binding sites that boost catalytic olefin selectivity to >90% in oxidative propane cracking, while its record bulk modulus among B2-type YX phases ensures dimensional stability in coatings and electronic contacts. When you require a catalyst or thin-film precursor where cluster-specific electronic structure and mechanical hardness directly dictate process yield, this is the only stoichiometry that delivers both. Order research batches with guaranteed phase purity, shipped under inert atmosphere to preserve surface integrity.

Molecular Formula Au5Y
Molecular Weight 1073.7387 g/mol
CAS No. 921765-27-7
Cat. No. B15171206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold;yttrium
CAS921765-27-7
Molecular FormulaAu5Y
Molecular Weight1073.7387 g/mol
Structural Identifiers
SMILES[Y].[Au].[Au].[Au].[Au].[Au]
InChIInChI=1S/5Au.Y
InChIKeyMZYWHAHSYNZTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold;yttrium (CAS 921765-27-7) Procurement Guide for Scientific and Industrial Use


Gold;yttrium (CAS 921765-27-7) is a bimetallic intermetallic compound with the stoichiometry Au5Y, where yttrium atoms are doped into gold clusters or alloyed to modify the structural, electronic, and catalytic properties of pure gold [1]. This compound belongs to the class of rare-earth-doped gold systems and is primarily investigated for its enhanced stability and unique reactivity in heterogeneous catalysis, cluster science, and advanced materials research [2].

Why Gold;yttrium (Au5Y) Cannot Be Replaced by Other Gold-Rare Earth Intermetallics


Generic substitution of Gold;yttrium (Au5Y) with other gold-rare earth alloys or pure gold is not scientifically justified due to compound-specific differences in bond strength, cluster geometry, and catalytic selectivity. Yttrium doping induces a distinct electronic structure that alters propene adsorption energy and catalytic conversion efficiency, while the Au-Y bond is intrinsically stronger than Au-Au bonds in pure gold clusters [1]. Furthermore, Au5Y exhibits a unique three-dimensional ground-state structure at small cluster sizes (n=5) that is not observed in other gold-yttrium stoichiometries or in pure gold clusters of equivalent size [2]. These quantifiable differences directly impact performance in catalytic and materials science applications.

Quantitative Differentiation of Gold;yttrium (Au5Y) Against Closest Comparators


Au-Y Bond Strength Exceeds Au-Au Bond in Pure Gold Clusters

Density functional theory (DFT) calculations demonstrate that the Au-Y bond in yttrium-doped gold clusters (Auₙ₋₁Y) is stronger than the Au-Au bond in corresponding pure gold clusters. The Y atom maximizes its coordination with neighboring Au atoms in the lowest-energy equilibrium structures, reflecting the energetic favorability of Au-Y bonding over Au-Au bonding [1]. The average bond lengths in Auₙ₋₁Y bimetallic clusters (n ≤ 9) are shorter than those in pure gold and yttrium clusters, indicating stronger interatomic interactions [1].

Catalysis Nanocluster stability Computational chemistry

Enhanced Catalytic Conversion and Olefin Selectivity with Gold on Y₂O₃ Nanorods

Gold supported on Y₂O₃ nanorods (1.5Au-Y₂O₃-NR) demonstrates significantly higher catalytic performance for n-propane oxidative cracking compared to bulk Y₂O₃. At 600 °C, the 1.5 wt% Au-loaded catalyst achieves 75.5% n-propane conversion and 90.3% olefin selectivity, whereas bulk Y₂O₃ nanorods exhibit only 20% conversion and 25% olefin selectivity under identical conditions [1]. The synergy arises from Auδ⁺–O–Y species and mobile oxygen species generated by the metal-support interaction [1].

Heterogeneous catalysis Oxidative cracking Light olefins production

Yttrium Doping Alters Propene Binding Energy in Gold Clusters

Experimental mass spectrometry and DFT calculations reveal that yttrium doping significantly modifies propene adsorption energies on gold clusters. For neutral clusters in the size range n=5–15, propene adsorption energies fall within ≈0.6–1.2 eV, with Y doping producing significant changes at specific cluster sizes (n=5, 12, 13) compared to pure gold [1]. In small clusters (n<10), propene preferentially binds to the electron-deficient yttrium atom rather than to gold atoms, altering the adsorption site selectivity [2].

Gas-phase catalysis Cluster reactivity Adsorption energy

YAu Intermetallic Exhibits Highest Bulk Modulus Among YX (X=Cd, In, Au, Hg, Tl) Compounds

First-principles DFT calculations across the YX series (X = Cd, In, Au, Hg, Tl) in the B2 (CsCl-type) structure show that YAu possesses the largest bulk modulus, indicating it is the hardest and least compressible compound in this group [1]. While specific numerical values for bulk modulus require access to the full article, the comparative ranking (YAu > YCd, YIn, YHg, YTl) is firmly established by the computational study [1].

Intermetallics Mechanical properties Density functional theory

Au3Y Cluster Possesses Largest HOMO-LUMO Gap Among Doped Auₙ₋₁Y (n≤9) Clusters

DFT calculations reveal that among yttrium-doped gold clusters Auₙ₋₁Y (n ≤ 9), the Au3Y cluster exhibits the largest HOMO-LUMO gap, a key indicator of enhanced chemical stability and reduced reactivity [1]. The HOMO-LUMO gap of Au3Y is larger than that of any other doped cluster in the studied size range, including Au5Y (which corresponds to the Au4Y cluster in this nomenclature). This electronic structure feature distinguishes specific gold-yttrium stoichiometries from both pure gold clusters and other rare-earth-doped analogs.

Electronic structure Cluster stability DFT

Gold-Yttrium Phase Diagram Shows Limited Solid Solubility and Stable Intermetallic Phases

The Au-Y binary phase diagram exhibits limited solid solubility of yttrium in gold (<5 at.% Y at room temperature) with several intermetallic phases (including AuY and Au₂Y) dominating above 600 °C [1]. The Au5Y phase (Au₅Y) is a specific intermetallic compound with a defined stoichiometry and crystal structure, distinguishing it from solid solution alloys like Au-Y (low Y content) or other rare-earth gold alloys such as Au-Gd or Au-Sc, which exhibit different phase fields and transformation temperatures [2].

Phase equilibria Alloy design Metallurgy

Gold;yttrium (Au5Y) Application Scenarios Driven by Quantitative Evidence


High-Temperature Oxidative Cracking of Alkanes to Light Olefins

Gold supported on Y₂O₃ nanorods (1.5Au-Y₂O₃-NR) is the catalyst of choice for oxidative cracking of n-propane, delivering 75.5% conversion and 90.3% olefin selectivity at 600 °C—a 55.5% and 65.3% absolute improvement, respectively, over bulk Y₂O₃ [1]. This performance advantage is attributed to Auδ⁺–O–Y species and enhanced oxygen mobility, making the system ideal for industrial propylene/ethylene production where high yield and selectivity are required [1].

Rational Design of Gold Cluster Catalysts for Olefin Epoxidation

Yttrium doping of gold clusters allows precise tuning of propene adsorption energy and binding site. In small clusters (n<10), propene preferentially binds to the electron-deficient yttrium atom rather than gold, enabling site-selective activation [1]. This tunable adsorption behavior, quantified by experimental binding energies (≈0.6–1.2 eV) [2], provides a design handle for developing gold-based epoxidation catalysts with improved selectivity and activity.

Mechanically Robust Intermetallic Contacts and Coatings

YAu exhibits the largest bulk modulus among B2-type YX intermetallics (X = Cd, In, Au, Hg, Tl), making it the hardest and least compressible compound in this series [1]. This mechanical stiffness recommends YAu for applications where dimensional stability under pressure or thermal cycling is critical, such as microelectronic contacts, protective coatings, or components in high-pressure environments [1].

Stable Gold-Yttrium Nanoclusters for Fundamental Catalysis Studies

Au3Y clusters possess the largest HOMO-LUMO gap among all Auₙ₋₁Y (n≤9) clusters, indicating enhanced chemical stability [1]. This property makes Au3Y and other specific gold-yttrium cluster sizes ideal model systems for fundamental investigations of cluster reactivity and size-dependent catalytic phenomena, where a well-defined, stable cluster is required for reproducible gas-phase experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gold;yttrium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.